molecular formula C27H22N2O2 B2776947 4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 392248-36-1

4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Cat. No. B2776947
M. Wt: 406.485
InChI Key: PQILLCNEJXGPEU-UHFFFAOYSA-N
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Description

The compound “4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide” is a complex organic molecule. It contains several functional groups including a benzyl group, an ethyl group, an indole group, and a benzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the benzyl and ethyl groups, and the formation of the benzamide group. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The indole ring system is a fused ring structure that includes a benzene ring and a pyrrole ring . The benzyl group is a phenyl ring attached to a methylene group, and the benzamide group consists of a benzene ring attached to an amide group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzyl group could undergo free radical bromination . The indole ring might be susceptible to electrophilic aromatic substitution . The benzamide group could undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar functional groups, and the degree of conjugation in the molecule .

Scientific Research Applications

Alzheimer's Disease Research

A study by Lee et al. (2018) developed a series of compounds with a structure related to 4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide, focusing on N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide (compound 6), which demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound showed potential in decreasing the level of phosphorylation of tau proteins and their aggregation, suggesting a promising avenue for Alzheimer's disease treatment due to its neuroprotective activity and ability to ameliorate impaired learning and memory in animal models (Lee et al., 2018).

Anticancer Activity

Ravinaik et al. (2021) reported on the design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from compounds related to 4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide. These compounds were tested against various cancer cell lines, showing moderate to excellent anticancer activity, which highlights the compound's potential as a novel therapeutic agent (Ravinaik et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential areas of interest could include its reactivity, its biological activity, and its potential uses in medicine or other fields .

properties

IUPAC Name

4-benzyl-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2/c1-2-29-24-16-15-23(21-9-6-10-22(25(21)24)27(29)31)28-26(30)20-13-11-19(12-14-20)17-18-7-4-3-5-8-18/h3-16H,2,17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQILLCNEJXGPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

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